Indoxyl acetate

Catalog No.
S582646
CAS No.
608-08-2
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indoxyl acetate

CAS Number

608-08-2

Product Name

Indoxyl acetate

IUPAC Name

1H-indol-3-yl acetate

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-7(12)13-10-6-11-9-5-3-2-4-8(9)10/h2-6,11H,1H3

InChI Key

JBOPQACSHPPKEP-UHFFFAOYSA-N

SMILES

Array

Synonyms

1H-Indol-3-ol 3-Acetate; Indoxyl Acetate; NSC 13964

Canonical SMILES

CC(=O)OC1=CNC2=CC=CC=C21

The exact mass of the compound 3-Acetoxyindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13964. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Indoxyl acetate (CAS 608-08-2) is a premier chromogenic substrate widely procured for the rapid detection and quantification of esterase, lipase, and cholinesterase activity [1]. Upon enzymatic hydrolysis of its acetate group, the released indoxyl intermediate spontaneously dimerizes and oxidizes in the presence of atmospheric oxygen to form indigo, a deeply colored, water-insoluble blue dye[2]. This auto-oxidative signal generation makes it a highly efficient, single-component reporter molecule for both liquid-phase spectrophotometric assays and solid-phase diagnostic test strips [1]. Its robust performance profile, high stability, and straightforward synthetic accessibility establish it as a baseline standard for industrial enzyme screening and clinical diagnostics manufacturing[3].

Substituting indoxyl acetate with generic esterase substrates often compromises assay manufacturability, cost-efficiency, and signal stability[1]. While alpha-naphthyl acetate is a common alternative, it requires the co-formulation of a diazonium salt to produce a visible color, adding manufacturing complexity and introducing stability issues in test strip matrices[2]. Conversely, highly substituted analogs like 5-bromo-4-chloro-3-indolyl acetate (X-acetate) provide excellent localization for histology but are significantly more expensive and structurally bulky, which can alter kinetic turnover rates in high-throughput liquid assays . Furthermore, substrates like p-nitrophenyl acetate generate soluble products that diffuse across solid supports, making them entirely unsuitable for lateral flow or dipstick applications where spatial signal confinement is mandatory [1].

Reagent Formulation Simplicity in Diagnostic Strips

Indoxyl acetate enables a direct, single-component colorimetric readout because the enzymatically liberated indoxyl auto-oxidizes to indigo dye upon contact with air [1]. In contrast, alpha-naphthyl acetate requires a secondary coupling reaction with a diazonium salt (e.g., Fast Blue RR) to generate a visible azo dye [2]. Utilizing indoxyl acetate eliminates the need for a secondary reactive component in the formulation, reducing both cost and the risk of premature reagent degradation during storage.

Evidence DimensionSecondary coupling reagents required for visible signal
Target Compound Data0 coupling reagents (spontaneous auto-oxidation to indigo)
Comparator Or Baselinealpha-Naphthyl acetate (1 coupling reagent; requires diazonium salt)
Quantified Difference100% reduction in secondary colorimetric reagents
ConditionsStandard colorimetric esterase detection assays

Eliminating secondary coupling agents simplifies the manufacturing of dry-reagent test strips and improves long-term shelf stability for commercial diagnostics.

Signal Confinement in Solid-Phase Matrices

For dipstick and lateral flow applications, the solubility of the cleaved product dictates assay resolution and accuracy. Indoxyl acetate is cleaved to form indigo, which is highly water-insoluble and precipitates directly at the site of enzyme activity[1]. Comparatively, substrates like p-nitrophenyl acetate yield p-nitrophenol, which is highly water-soluble and rapidly diffuses away from the reaction zone [2]. The insolubility of indigo prevents signal bleeding between adjacent test pads on diagnostic strips.

Evidence DimensionCleaved product aqueous solubility
Target Compound DataYields insoluble indigo precipitate
Comparator Or Baselinep-Nitrophenyl acetate (Yields highly soluble p-nitrophenol)
Quantified DifferenceTransition from a soluble, diffusible signal to a localized, insoluble precipitate
ConditionsSolid-phase diagnostic test pads (e.g., leukocyte esterase strips)

Insoluble product formation prevents cross-contamination of signals in multi-pad diagnostic strips, ensuring accurate visual or optical readouts.

Kinetic Efficiency in Rapid Lipase/Esterase Screening

In rapid spectrophotometric screening, indoxyl acetate provides a highly sensitive and fast response compared to standard titration methods. When used for lipase activity determination, indoxyl acetate demonstrated a robust Michaelis-Menten response with a Km of 8.72 mmol/L, outperforming standard Tween-based assays in both speed and sensitivity [1]. Its lack of bulky halogen substituents (unlike 5-bromo-4-chloro-3-indolyl acetate) ensures minimal steric hindrance, facilitating rapid turnover by a broad spectrum of wild-type esterases and lipases [2].

Evidence DimensionAssay response time and sensitivity
Target Compound DataRapid colorimetric response (Km = 8.72 mmol/L for lipase)
Comparator Or BaselineStandard Tween-based lipase assay (Slower, less sensitive titrimetric/turbidimetric response)
Quantified DifferenceSignificantly faster spectrophotometric readout at 620 nm
ConditionsLipase activity assay, 20-minute reaction time

Enables faster, higher-throughput screening of enzyme activity in industrial biocatalysis and toxicology testing without sacrificing sensitivity.

Leukocyte Esterase Diagnostic Test Strips

Because indoxyl acetate yields an insoluble indigo precipitate without requiring secondary diazonium salts, it is the optimal substrate for formulating dry-reagent dipsticks used in rapid urinalysis for urinary tract infections, preventing signal bleed between test pads [1].

High-Throughput Lipase and Esterase Screening

The rapid kinetic turnover and direct spectrophotometric readout (at 620 nm) of indoxyl acetate make it highly suitable for liquid-phase microplate assays evaluating industrial enzyme libraries or monitoring purification processes, outperforming standard Tween-based titrations [2].

Organophosphate Biosensor Development

Indoxyl acetate is efficiently cleaved by acetylcholinesterase. Because organophosphates inhibit this enzyme, indoxyl acetate is widely procured for colorimetric biosensors to quantify pesticide contamination based on the reduction of indigo dye formation [3].

Physical Description

Cream-colored or light brown powder; [Alfa Aesar MSDS]

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

175.063328530 Da

Monoisotopic Mass

175.063328530 Da

Heavy Atom Count

13

LogP

2.01 (LogP)

Melting Point

129.0 °C

UNII

3AF7Z8794Q

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000209 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

608-08-2

Wikipedia

3-Indolyl acetate

General Manufacturing Information

1H-Indol-3-ol, 3-acetate: ACTIVE

Dates

Last modified: 08-15-2023

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